molecular formula C13H19NO B6357074 (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine CAS No. 1213029-09-4

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine

Cat. No.: B6357074
CAS No.: 1213029-09-4
M. Wt: 205.30 g/mol
InChI Key: KNECCLNJJLLHAO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and cyclopentanol.

    Formation of 4-Cyclopentyloxybenzaldehyde: The hydroxyl group of 4-hydroxybenzaldehyde is alkylated using cyclopentanol in the presence of an acid catalyst to form 4-cyclopentyloxybenzaldehyde.

    Reduction to 4-Cyclopentyloxybenzyl Alcohol: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Conversion to 4-Cyclopentyloxybenzyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

    Formation of this compound: The bromide is reacted with ®-1-phenylethylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1R)-1-(4-Methoxyphenyl)ethylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    (1R)-1-(4-Ethoxyphenyl)ethylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    (1R)-1-(4-Propoxyphenyl)ethylamine: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

Uniqueness: (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNECCLNJJLLHAO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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